molecular formula C11H11NO B1596392 2(1H)-Quinolinone, 1-ethyl- CAS No. 53761-50-5

2(1H)-Quinolinone, 1-ethyl-

Cat. No. B1596392
CAS RN: 53761-50-5
M. Wt: 173.21 g/mol
InChI Key: JRXCUTAHLPYHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05302594

Procedure details

The 1,2-dihydro-6-iodo-1-ethylquinolin-2-one used as a starting material was obtained using a similar procedure to that described in the portion of Example 1 which is concerned with the preparation of the starting material 1,2-dihydro-6-iodo-1-methylquinolin-2-one, except that ethyl iodide was used in place in methyl iodide. There were thus obtained in turn 1,2-dihydro-1-ethylquinolin-2-one, m.p. 52°-54° C., and the required starting material as an oil.
Name
1,2-dihydro-6-iodo-1-ethylquinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,2-dihydro-6-iodo-1-methylquinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH2:12][CH3:13])[C:7](=[O:14])[CH:6]=[CH:5]2.IC1C=C2C(=CC=1)N(C)C(=O)C=C2.C(I)C>CI>[CH2:12]([N:8]1[C:9]2[C:4](=[CH:3][CH:2]=[CH:11][CH:10]=2)[CH:5]=[CH:6][C:7]1=[O:14])[CH3:13]

Inputs

Step One
Name
1,2-dihydro-6-iodo-1-ethylquinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C=CC(N(C2=CC1)CC)=O
Step Two
Name
1,2-dihydro-6-iodo-1-methylquinolin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C=CC(N(C2=CC1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C=CC2=CC=CC=C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.